molecular formula C20H22ClN5O B11253895 N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline

Cat. No.: B11253895
M. Wt: 383.9 g/mol
InChI Key: RNYXUSMXXNNESO-UHFFFAOYSA-N
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Description

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a methoxyaniline moiety

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclohexyl]-4-methoxyaniline

InChI

InChI=1S/C20H22ClN5O/c1-27-18-11-7-16(8-12-18)22-20(13-3-2-4-14-20)19-23-24-25-26(19)17-9-5-15(21)6-10-17/h5-12,22H,2-4,13-14H2,1H3

InChI Key

RNYXUSMXXNNESO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methoxyaniline moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated compound.

Scientific Research Applications

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism by which N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE
  • **N-{1-[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE

Uniqueness

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine or fluorine analogs, which may have different electronic and steric properties.

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